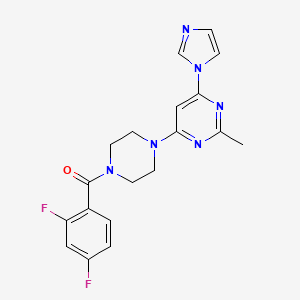

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone

Description

This compound features a hybrid scaffold combining a 2-methylpyrimidin-4-yl core linked to a piperazine moiety and a 2,4-difluorophenyl methanone group.

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c1-13-23-17(11-18(24-13)27-5-4-22-12-27)25-6-8-26(9-7-25)19(28)15-3-2-14(20)10-16(15)21/h2-5,10-12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBQVVEQUIPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidine and piperazine groups. One common synthetic route includes:

Imidazole Formation: : The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.

Pyrimidine Introduction: : The pyrimidine ring is often introduced through a condensation reaction involving a β-keto ester and an amidine.

Piperazine Attachment: : The piperazine ring can be attached via nucleophilic substitution reactions.

Fluorination: : The difluorophenyl group is introduced through electrophilic fluorination reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: : Nucleophilic substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: : Products include carboxylic acids, ketones, and alcohols.

Reduction: : Products include amines and alcohols.

Substitution: : Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interaction with multiple biological targets, including tyrosine kinases, which are crucial in the regulation of cell division and survival. Compounds that inhibit these kinases can be effective in treating various cancers, including leukemia and solid tumors .

Case Study: Tyrosine Kinase Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibition of c-Abl and Bcr-Abl tyrosine kinases. These kinases are implicated in the pathogenesis of chronic myeloid leukemia (CML). The ability to inhibit these pathways suggests that the compound could serve as a scaffold for developing more potent anticancer agents .

1.2 Antimicrobial Properties

In addition to its anticancer applications, there is emerging evidence that this compound may possess antimicrobial properties. The imidazole and pyrimidine moieties are known for their ability to disrupt microbial cell functions, making them valuable in the development of new antibiotics. Studies are ongoing to evaluate the spectrum of activity against various bacterial strains .

The synthesis of this compound involves multistep reactions starting from readily available precursors such as imidazole derivatives and fluorinated phenyl compounds. The synthetic routes typically include:

- Formation of the piperazine ring.

- Introduction of the imidazole and pyrimidine substituents.

- Final coupling with difluorophenyl moieties.

These synthetic methodologies not only yield the target compound but also allow for the generation of various derivatives that can be screened for enhanced biological activity .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Findings from Comparative Analysis

Pyrimidine vs. Imidazole Core Modifications

- The target compound’s pyrimidine core distinguishes it from imidazole-centric analogs like Compound 6 and 148–155 . Pyrimidines often enhance π-π stacking in kinase binding pockets, while imidazoles prioritize hydrogen bonding (e.g., Compound 6’s thioether group improves solubility but reduces metabolic stability compared to fluorinated aryl groups).

Piperazine Linker and Aryl Group Effects

- The 2,4-difluorophenyl group in the target compound contrasts with thiophen-2-yl (Compound 21 ) and 4-(trifluoromethyl)phenyl (Compound 21 ). Fluorinated aryl groups generally increase membrane permeability and resistance to oxidative metabolism, whereas thiophene rings may introduce torsional strain, affecting binding pocket accommodation.

Substituent Impact on Pharmacological Activity

- Imidazole vs. Triazole: The target’s 1H-imidazol-1-yl group provides a hydrogen-bond donor/acceptor pair absent in triazole-containing analogs like Compound w3 . This difference may influence selectivity for targets like kinases or GPCRs.

- Methyl vs.

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone , identified by its CAS number 1171740-38-7, is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H21N7O

- Molecular Weight : 387.4 g/mol

- Structure : The compound features a complex structure incorporating an imidazole ring, a pyrimidine moiety, and a piperazine unit, which are known to contribute to its biological properties.

The biological activity of this compound can be primarily attributed to its interaction with various biological targets. The imidazole and pyrimidine rings are often associated with inhibition of enzymes involved in cancer pathways and inflammatory processes. Specifically, compounds with similar structures have shown activity against:

- 5-Lipoxygenase (5-LO) : An enzyme involved in the production of leukotrienes, which are mediators of inflammation and are implicated in asthma and other inflammatory diseases .

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A2780 (Ovarian) | 0.32 | |

| MCF-7 (Breast) | 2.3 | |

| HT-29 (Colon) | 3.5 | |

| Panc-1 (Pancreatic) | 2.8 |

These results indicate that the compound may possess selective cytotoxicity against tumor cells while sparing normal cells.

Inhibition of Carbonic Anhydrases

Another area of interest is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms such as hCA IX and XII. These enzymes are crucial in maintaining pH balance in tumor microenvironments:

The selectivity for hCA IX over hCA II suggests potential applications in cancer therapy.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and evaluated for their inhibitory effects on hCA IX, demonstrating promising results that warrant further exploration .

- In Vivo Studies : Preclinical studies involving animal models have shown that compounds with similar structural motifs can reduce tumor growth significantly when administered at specific dosages .

- Clinical Implications : The potential for these compounds to serve as lead candidates for drug development is underscored by their ability to target multiple pathways involved in cancer progression.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with coupling a pyrimidine-imidazole core to a piperazine moiety, followed by introducing the 2,4-difluorophenyl methanone group. Key steps include:

- Nucleophilic substitution : Reacting 6-chloro-2-methylpyrimidin-4-yl derivatives with imidazole under basic conditions (e.g., KCO) in DMF at 80–100°C to form the imidazole-pyrimidine intermediate .

- Piperazine coupling : Using a Buchwald-Hartwig amination or SNAr reaction to attach the piperazine ring, often requiring palladium catalysts or high-temperature reflux in polar aprotic solvents .

- Methanone formation : Acylation of the piperazine nitrogen with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine .

Critical factors : Solvent choice (DMF or DCM), reaction time (12–24 hours), and purification via column chromatography or recrystallization .

Basic: What spectroscopic techniques are essential for structural validation?

- NMR spectroscopy : H and C NMR confirm the presence of the imidazole (δ 7.5–8.5 ppm), pyrimidine (δ 8.0–8.8 ppm), and difluorophenyl (δ 6.8–7.2 ppm) moieties. F NMR verifies fluorinated substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H] at m/z ~454.17) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., piperazine ring conformation) .

Advanced: How can conflicting NMR data be resolved during characterization?

Discrepancies often arise from tautomerism in imidazole or rotational restrictions in the piperazine ring. Strategies include:

- Variable-temperature NMR : To observe dynamic processes (e.g., piperazine ring flipping at 298–343 K) .

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, particularly in aromatic regions .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity in imidazole coupling .

- Protecting groups : Use Boc or Fmoc to block reactive piperazine nitrogens during acylation steps .

- Catalyst screening : Test Pd(OAc)/XPhos for Buchwald-Hartwig steps, achieving >85% yield in piperazine-pyrimidine coupling .

Basic: What biological targets are plausible for this compound?

Structural analogs suggest potential as:

- Histamine receptor ligands : The imidazole and piperazine moieties are common in H/H receptor antagonists .

- Kinase inhibitors : Pyrimidine derivatives often target EGFR or VEGFR .

Initial screening : Use radioligand binding assays (H/H receptors) or enzymatic kinase inhibition tests .

Advanced: How to design SAR studies for improving target selectivity?

- Core modifications : Replace pyrimidine with pyridine or triazine to assess impact on receptor binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the difluorophenyl ring to modulate lipophilicity and potency .

- Pharmacophore mapping : Use MOE or Schrödinger Suite to align structural features with known active ligands .

Basic: How to assess compound stability under physiological conditions?

- pH-dependent hydrolysis : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours .

- Thermal stability : TGA/DSC analysis to determine decomposition temperature (typically >200°C for similar compounds) .

Advanced: What computational tools predict metabolic pathways?

- ADMET predictors : Use SwissADME or ADMETLab to identify cytochrome P450 (CYP3A4) oxidation sites on the imidazole or piperazine rings .

- Docking simulations : AutoDock Vina to model interactions with CYP enzymes, highlighting susceptible regions (e.g., N-methyl groups) .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?

- Solubility : Measure in PBS and 0.5% Tween-80 via shake-flask method (logP ~2.5 expected) .

- Plasma protein binding : Use equilibrium dialysis (e.g., >90% binding for lipophilic analogs) .

- Caco-2 permeability : Assess intestinal absorption potential (P >1×10 cm/s indicates good bioavailability) .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in plasma and liver microsomes .

- Dose-response refinement : Adjust dosing frequency based on half-life (t) from PK studies .

- Tissue distribution studies : Radiolabel the compound (e.g., C) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.